12-hydroxytridecanoic Acid
Description
Overview of Hydroxy Fatty Acid Diversity and Significance
Hydroxy fatty acids (HFAs) represent a distinct class of fatty acids characterized by the presence of at least one hydroxyl group along their aliphatic chain. gerli.com This structural feature imparts unique chemical and physical properties, such as increased reactivity, viscosity, and solvent miscibility, compared to their non-hydroxylated counterparts. gerli.com
The diversity of HFAs is vast, arising from variations in the length of the carbon chain, the number and position of hydroxyl groups, and the presence of other functional groups or unsaturation. gerli.comencyclopedia.pub HFAs are widespread in nature, found in animals, plants, and microorganisms, where they are involved in numerous biological processes. gerli.comnih.gov They are integral components of complex lipids like cutin in plants and sphingolipids in animals. gerli.com Furthermore, HFAs and their derivatives, such as fatty acid esters of hydroxy fatty acids (FAHFAs), exhibit significant biological activities, including anti-inflammatory, antidiabetic, and anticancer properties. gerli.comencyclopedia.pub This functional diversity has made them valuable biomarkers in environmental science and geochemistry, as well as sought-after compounds for various industrial applications, including the production of polymers and pharmaceuticals. gerli.comnih.govrsc.org
Table 1: Examples of Hydroxy Fatty Acid Diversity
| Hydroxy Fatty Acid | Carbon Chain Length | Position of Hydroxyl Group | Notable Occurrence/Function |
|---|---|---|---|
| 2-Hydroxyoleic Acid | C18 | C-2 | Synthetic derivative with anti-cancer activities. gerli.com |
| 12-Hydroxystearic Acid | C18 | C-12 | Component of bacterial and plant metabolites. nih.gov |
| 10-Hydroxy-2-decenoic Acid | C10 | C-10 | A major and unique fatty acid in royal jelly. researchgate.netapiservices.biz |
| ω-Hydroxydodecanoic Acid | C12 | C-12 (ω-position) | Precursor for Nylon 12 synthesis. rsc.org |
| 3-Hydroxytetradecanoic Acid | C14 | C-3 (β-position) | A chemical marker for lipopolysaccharide in Gram-negative bacteria. researchgate.netcymitquimica.com |
Distinctive Characteristics and Research Landscape of 12-Hydroxytridecanoic Acid
This compound is a saturated hydroxy fatty acid with a 13-carbon backbone and a hydroxyl group located at the C-12 position, which is the penultimate or (ω-1) carbon. This specific structure dictates its chemical behavior and biological roles.
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 77423-14-4 |
| Molecular Formula | C13H26O3 |
| Molecular Weight | 230.34 g/mol nih.gov |
| Class | (ω-1)-hydroxy fatty acid ebi.ac.uk |
Research has identified this compound in specific natural contexts. It has been detected as a constituent of royal jelly, the nutrient-rich secretion of honeybees. researchgate.net Furthermore, it serves as a functional parent for ascr#22, an ascaroside that acts as a signaling molecule in the nematode Caenorhabditis elegans. ebi.ac.uk In this context, (12R)-12-hydroxytridecanoic acid is condensed with ascarylopyranose (B12842653) to form the semiochemical, which plays a role in the worm's development and behavior. ebi.ac.uk
The synthesis and application of related ω-hydroxy fatty acids are areas of active research. For instance, ω-hydroxydodecanoic acid (a C12 analogue) is a valuable monomer for producing Nylon 12 and is also used in cosmetics and pharmaceuticals. rsc.org Biotechnological production methods for these compounds are being developed using engineered microorganisms like Candida viswanathii and Saccharomyces cerevisiae to offer a greener alternative to chemical synthesis. rsc.orgmdpi.com Research into the enzymatic synthesis of polyesters has also utilized ω-hydroxy acids like 12-hydroxydodecanoic acid to create novel biodegradable elastomers. biocrick.comresearchgate.net The investigation into this compound itself is part of a broader effort to understand the structure-function relationships of hydroxy fatty acids and to harness their potential for creating new materials and bioactive compounds. gerli.com Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are employed for its identification and quantification, often requiring derivatization to enhance volatility and detection. researchgate.netresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
12-hydroxytridecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-12(14)10-8-6-4-2-3-5-7-9-11-13(15)16/h12,14H,2-11H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFCNPBAGPSYJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization Strategies for 12 Hydroxytridecanoic Acid
Total Chemical Synthesis Approaches for 12-Hydroxytridecanoic Acid Analogues
The synthesis of this compound and its analogues often requires precise control over the placement and three-dimensional orientation of its functional groups. Methodologies that achieve this high level of control are critical for producing compounds with specific desired properties.
Regio- and Stereoselective Synthetic Methodologies
Achieving regio- and stereoselectivity is a primary challenge in the synthesis of long-chain hydroxy fatty acids and their analogues. For analogues where the hydroxyl group is not at the terminal (omega) position, such as 3-hydroxy fatty acids, specific strategies are employed to control the stereochemistry at the carbon bearing the hydroxyl group.
One effective strategy for stereoselective formation of β-hydroxy carbonyl compounds, which are precursors to 3-hydroxy fatty acid analogues, is the Reformatsky reaction . This reaction involves an α-halo ester and a carbonyl compound in the presence of zinc. For synthesizing an analogue like 3-hydroxy-12-methyltridecanoic acid, the corresponding aldehyde precursor, 11-methyldodecanal, would be reacted with an α-bromo ester to establish the desired structure.
Another powerful route involves the asymmetric reduction of a β-keto ester . The precursor, such as ethyl 3-keto-12-methyltridecanoate, can be synthesized via a Claisen condensation. The subsequent reduction of the ketone function can be achieved with high enantioselectivity using chiral catalysts, for instance, ruthenium-based catalysts like Noyori's BINAP-Ru systems, or through enzymatic methods. Organocatalysis also presents a robust methodology; for example, the asymmetric synthesis of 3-hydroxy fatty acids can be achieved via the enantioselective organocatalytic synthesis of terminal epoxides from long-chain aldehydes, followed by ring-opening and oxidation steps. nih.gov
These methodologies provide chemists with the tools to synthesize specific isomers of hydroxytridecanoic acid analogues, which is crucial for studying structure-activity relationships and biological functions.
Preparation of Isotopically Labeled this compound for Tracer Studies
Isotopically labeled compounds are indispensable tools in metabolic research, allowing scientists to trace the metabolic fate of molecules within biological systems. nih.govmetsol.com Stable isotopes like deuterium (B1214612) (²H or D) and carbon-13 (¹³C) are commonly used. nih.gov The preparation of isotopically labeled this compound can be approached through several synthetic strategies.
One common method involves the use of labeled starting materials . For instance, a synthetic route could employ a Grignard reagent that has been previously enriched with a stable isotope. The copper-catalyzed coupling of an omega-bromo acid with an isotopically labeled Grignard reagent is a flexible method that provides high yields of pure labeled fatty acids. researchgate.net Another approach is the direct conversion of carboxylic acids into their 2,2-dideuterated homologues, a process that can be reiterated to introduce multiple deuterium atoms. researchgate.net
Deuterium labeling can also be achieved by using deuterated water (D₂O) as a source of the isotope. In studies of de novo lipogenesis (fatty acid synthesis), D₂O is administered, and the deuterium atoms become incorporated into the growing acyl chains. nih.govjove.com This incorporation happens both directly and indirectly via deuterium exchange with the hydrogens of substrates like NADPH and acetyl-CoA. jove.com For a molecule like this compound, this method would result in multiple deuterium atoms being incorporated along the carbon chain.
These labeling strategies enable detailed investigations into how this compound is absorbed, distributed, metabolized, and excreted in living organisms.
Synthesis of Advanced this compound Derivatives
The dual functionality of this compound, with both a carboxylic acid and a hydroxyl group, makes it a versatile building block for creating a wide range of more complex molecules.
Esterification and Etherification Reactions
The carboxylic acid and hydroxyl groups of this compound are primary sites for derivatization through esterification and etherification.
Esterification is a common reaction, often used to convert the carboxylic acid into an ester. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic method. youtube.com For hydroxy fatty acids, esterification of the carboxyl group is also a key step in preparing samples for analysis by gas chromatography-mass spectrometry (GC-MS), as it increases the compound's volatility. A variety of alcohols can be used, and patents describe the esterification of the similar 12-hydroxystearic acid with monohydric alcohols containing 7 to 14 carbon atoms. google.com Enzymatic esterification, using lipases, offers a greener alternative that can proceed under milder conditions. acs.orgmedcraveonline.com
Etherification targets the hydroxyl group. Reductive etherification represents a modern approach to convert fatty acids or their esters directly into long-chain ethers using molecular hydrogen and a catalyst system, such as a ruthenium/triphos catalyst. ruhr-uni-bochum.de This method provides a direct route to synthesizing ethers from renewable feedstocks. ruhr-uni-bochum.de
Below is a table summarizing common derivatization reactions for the functional groups of this compound.
| Reaction Type | Target Functional Group | Reagents/Catalysts | Product Type |
| Fischer Esterification | Carboxylic Acid | Alcohol (e.g., Methanol), Strong Acid (e.g., H₂SO₄) | Ester |
| Enzymatic Esterification | Carboxylic Acid | Alcohol, Lipase (B570770) | Ester |
| Reductive Etherification | Carboxylic Acid & Hydroxyl | Alcohol, H₂, Ruthenium Catalyst | Ether |
| Williamson Ether Synthesis | Hydroxyl | Alkyl Halide, Strong Base | Ether |
Incorporation into Macrocyclic and Polymeric Structures
The bifunctional nature of this compound makes it an ideal monomer for polymerization reactions, leading to the formation of polyesters and other polymers. These materials are often biodegradable and can be derived from renewable resources. nih.gov
A common method is melt condensation polymerization . For the closely related monomer methyl ω-hydroxytetradecanoic acid, melt condensation using a catalyst like titanium tetraisopropoxide has been used to prepare high molecular weight polyesters. acs.org Similarly, 12-hydroxystearic acid can be polymerized using lipase or thermal polycondensation to form copolymers. google.com
Another strategy involves creating poly(ester-anhydrides) . In this approach, a hydroxy acid like 12-hydroxydodecanoic acid is first reacted with a cyclic anhydride (B1165640) (e.g., succinic anhydride) to form an ester-diacid monomer. nih.gov This monomer is then activated with acetic anhydride and polymerized via melt condensation to yield a poly(ester-anhydride). nih.gov These polymers are known for their surface-eroding properties, making them useful for controlled drug delivery applications. nih.gov
The ring-opening polymerization of macrocyclic oligomers of ω-hydroxycarboxylic acids is another synthetic route to obtaining high molecular weight polymers. google.com
Formation of Complex Lipids and Conjugates
This compound can be incorporated into more complex lipid structures or conjugated with other molecules, such as drugs, to modify their properties. The synthesis of complex lipids often involves activated intermediates like CDP-diglyceride. lsuhsc.edu
Lipid-drug conjugates (LDCs) are formed by covalently linking a lipid to a drug molecule. nih.gov This strategy can enhance properties like oral bioavailability and targeted delivery. nih.gov The carboxylic acid group of this compound can form an ester bond with a hydroxyl group on a drug, or its hydroxyl group can be esterified by a drug containing a carboxylic acid. medcraveonline.com These conjugates can be designed to release the active drug under specific physiological conditions, such as the acidic environment of tumor tissues or lysosomes, by using pH-sensitive linkers like hydrazones. nih.gov
Furthermore, this compound can be used to synthesize Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) . These are a class of bioactive lipids where a hydroxy fatty acid is esterified with another fatty acid. acs.org Enzymatic synthesis using lipases is a preferred, sustainable method for producing these complex lipids. acs.org The formation of these conjugates expands the utility of this compound from a simple fatty acid to a key component in advanced therapeutic and biomaterial design.
Biotechnological Production and Biotransformation of 12 Hydroxytridecanoic Acid
Microbial Engineering for Enhanced Hydroxy Fatty Acid Production
Microbial engineering offers a powerful platform for the production of hydroxy fatty acids by harnessing the metabolic capabilities of microorganisms. nih.gov Through genetic manipulation and process optimization, microbial strains can be tailored to efficiently synthesize these valuable bio-based chemicals.
The genetic tractability of microorganisms like the budding yeast Saccharomyces cerevisiae and the bacterium Escherichia coli makes them ideal chassis for metabolic engineering. ebrary.netnih.gov Various strategies have been employed to manipulate these strains for the production of hydroxy fatty acids. These methods include the introduction of heterologous genes encoding for specific enzymes, as well as the modification of endogenous metabolic pathways to channel precursors towards the desired product. frontiersin.orgresearchgate.net
In the context of hydroxy fatty acid production, a key strategy involves the expression of cytochrome P450 monooxygenases, which are capable of introducing hydroxyl groups onto fatty acid chains with high regio- and stereoselectivity. researchgate.net For instance, engineered E. coli strains expressing P450 enzymes have been successfully used for the hydroxylation of fatty acids. researchgate.net The ease of genetic manipulation in these organisms allows for the rapid testing of different enzyme variants and the optimization of expression levels to maximize product yield. researchgate.net
Interactive Data Table: Examples of Genetically Manipulated Microbial Strains for Hydroxy Fatty Acid Production
| Strain | Genetic Modification | Target Product | Reference |
| Escherichia coli | Expression of CYP153A from Marinobacter aquaeloei fused to the reductase domain of P450 BM3 from Bacillus megaterium | ω-Hydroxydodecanoic acid | nih.gov |
| Escherichia coli | Co-expression of CYP153A, ferredoxin reductase, and ferredoxin | ω-Hydroxydodecanoic acid | researchgate.net |
| Saccharomyces cerevisiae | Overexpression of genes involved in precursor synthesis and introduction of a novel hydroxylase | Not specified | nih.govfrontiersin.org |
De novo synthesis of 12-hydroxytridecanoic acid involves the reconstruction of metabolic pathways to produce the target molecule from simple carbon sources like glucose. nih.gov This approach requires a comprehensive understanding of the native metabolic network of the host organism and the identification of suitable enzymes to construct the desired biosynthetic pathway. researchgate.netresearchgate.net
The core of this strategy lies in assembling a series of enzymatic reactions that convert central metabolites into the final product. nih.gov This can involve the introduction of genes from various organisms to create a novel pathway within the host. For the synthesis of this compound, this would entail engineering the fatty acid synthesis pathway to produce tridecanoic acid, followed by the introduction of a specific hydroxylase to introduce the hydroxyl group at the C12 position. Computational tools and metabolic modeling are often employed to design and optimize these reconstructed pathways for maximal flux towards the desired product. nih.gov
Beyond genetic engineering, the optimization of fermentation parameters is crucial for maximizing the yield of this compound. nih.gov Factors such as temperature, pH, dissolved oxygen levels, and nutrient composition can significantly impact microbial growth and product formation. mdpi.comresearchgate.net
A systematic approach, often employing statistical methods like response surface methodology, is used to identify the optimal conditions for a given engineered strain. nih.govmdpi.com For example, maintaining the pH at an optimal level can enhance enzyme activity and cell viability, while controlling the dissolved oxygen concentration is critical for the function of oxygen-dependent enzymes like P450 monooxygenases. mdpi.com Furthermore, the composition of the fermentation medium, including the types and concentrations of carbon and nitrogen sources, can be fine-tuned to support robust cell growth and high-level product synthesis. nih.gov
Interactive Data Table: Key Fermentation Parameters and Their Impact on Microbial Production
| Parameter | Potential Impact on Hydroxy Fatty Acid Production | General Optimization Strategy | Reference |
| Temperature | Affects enzyme activity, membrane fluidity, and cell growth rate. | Determine the optimal temperature for both cell growth and enzyme function. | mdpi.com |
| pH | Influences enzyme stability and activity, nutrient uptake, and cell viability. | Maintain a constant, optimal pH using buffers or automated control systems. | mdpi.comnih.gov |
| Dissolved Oxygen | Crucial for aerobic respiration and the function of oxygenases. | Control aeration and agitation rates to ensure sufficient oxygen supply without causing shear stress. | nih.gov |
| Carbon Source | Provides the building blocks and energy for cell growth and product synthesis. | Select a cost-effective carbon source that supports high cell density and product yield. | nih.gov |
| Nitrogen Source | Essential for the synthesis of proteins, nucleic acids, and other cellular components. | Optimize the concentration and type of nitrogen source to balance growth and production. | nih.gov |
Enzymatic Biocatalysis for Targeted Hydroxylation
Enzymatic biocatalysis offers a highly selective and efficient alternative to traditional chemical methods for the hydroxylation of fatty acids. novartis.com This approach utilizes either isolated enzymes or whole-cell systems to perform specific chemical transformations.
The use of isolated enzymes in in vitro systems provides a clean and well-defined reaction environment, free from the complexities of cellular metabolism. nih.gov This allows for precise control over reaction conditions and simplifies downstream product purification. Cytochrome P450 monooxygenases are a prominent class of enzymes used for the hydroxylation of fatty acids due to their ability to activate C-H bonds with high specificity. researchgate.netgoogle.com
For the production of this compound, an isolated P450 enzyme capable of hydroxylating tridecanoic acid at the C12 position would be required. The enzyme would be combined with the substrate and necessary cofactors (such as NADPH) and electron transfer partners in a bioreactor. While this approach offers high purity and specificity, the cost of enzyme purification and cofactor regeneration can be significant drawbacks for large-scale industrial applications. taylorfrancis.com Lipases are another class of enzymes that have been used in the synthesis of polyesters from hydroxy fatty acids, demonstrating their utility in downstream processing. nih.govresearchgate.net
Whole-cell biocatalysts utilize intact microbial cells containing the desired enzymes to carry out the target reaction. taylorfrancis.commdpi.com This approach offers several advantages over the use of isolated enzymes, including the protection of the enzyme within the cellular environment, the elimination of costly enzyme purification steps, and the inherent presence of cofactor regeneration systems. taylorfrancis.com
In the context of this compound production, an E. coli or S. cerevisiae strain engineered to express a specific P450 monooxygenase can be used as a whole-cell biocatalyst. ebrary.netresearchgate.net The cells are grown to a high density and then supplied with tridecanoic acid, which is taken up by the cells and converted to this compound by the intracellular enzyme. mdpi.comresearchgate.net Researchers have successfully used this strategy for the production of ω-hydroxydodecanoic acid, achieving titers of several grams per liter. nih.govmdpi.com For instance, a whole-cell biocatalyst using E. coli expressing a CYP153A monooxygenase produced 1.2 g/L of ω-hydroxydodecanoic acid from 10 g/L of dodecanoic acid. nih.gov In another study, a yield of 3.28 g/L of 12-hydroxydodecanoic acid was achieved from 4 g/L of dodecanoic acid using an optimized whole-cell system. mdpi.com These examples highlight the potential of whole-cell biocatalysis for the efficient and scalable production of hydroxy fatty acids. researchgate.netresearchgate.net
Enzyme Engineering for Improved Regioselectivity and Substrate Specificity
The biotechnological production of this compound and other ω-hydroxy fatty acids often relies on the use of enzymes, particularly from the cytochrome P450 (CYP) superfamily. nih.gov While wild-type enzymes can hydroxylate fatty acids, their natural regioselectivity and substrate specificity are often not optimized for industrial applications. Wild-type P450s may produce a mixture of products by hydroxylating at various positions along the fatty acid chain (e.g., ω-1, ω-2, ω-3), leading to low yields of the desired ω-hydroxy acid and creating challenges in downstream purification. nih.gov Enzyme engineering, through techniques like site-directed mutagenesis and directed evolution, is a critical strategy to overcome these limitations by tailoring enzymes to favor specific substrates and catalyze reactions at a precise atomic position. acs.orgresearchgate.net
The primary goals of engineering fatty acid hydroxylases are to enhance regioselectivity, specifically for the terminal (ω) carbon, and to modify substrate specificity to improve activity towards medium-chain fatty acids like tridecanoic acid. nih.govsemanticscholar.org Rational design and semi-rational approaches have successfully identified key amino acid residues that influence these properties. These residues are typically located within the substrate-binding pocket or at the interface with redox partners. acs.orgnih.gov
A key enzyme class for ω-hydroxylation is the CYP153A family. nih.gov For example, CYP153A from Marinobacter aquaeolei (CYP153AM. aq.) has been a focus of engineering efforts. While the wild-type enzyme shows a preference for ω-hydroxylation of medium-chain fatty acids, its efficiency can be significantly improved. nih.govsemanticscholar.org Researchers identified "hot spots" involved in substrate selectivity, and a single-point mutation, G307A, resulted in a variant with increased catalytic efficiency towards these fatty acids. nih.govsemanticscholar.org Another strategy involves creating fusion proteins to improve the electron transfer required for P450 activity. A chimeric protein, fusing CYP153AM. aq. to the reductase domain of P450 BM3 from Bacillus megaterium, was shown to be three times more efficient than systems with separate redox components, achieving over 95% ω-regioselectivity in the conversion of dodecanoic acid. nih.gov
Similarly, P450 BM-3 (CYP102A1), a self-sufficient fatty acid hydroxylase, naturally hydroxylates long-chain fatty acids at subterminal (ω-1, ω-2, ω-3) positions. nih.govnih.gov Through rational site-directed mutagenesis, its regioselectivity has been altered. By substituting amino acids at positions S72, V78, and I263, the product pattern for lauric acid (dodecanoic acid) hydroxylation was significantly changed, demonstrating that the enzyme's active site can be reshaped to accommodate substrates differently and shift the position of hydroxylation. nih.gov Structural studies reveal that interactions between the fatty acid's carboxylate group and specific residues, such as Arginine, help anchor the substrate in the active site, thereby dictating which carbon is positioned near the heme iron for oxidation. nih.gov Modifying these interactions is a key rational approach to engineering.
Further engineering of the CYP153A family has yielded variants with enhanced performance. By applying site-directed and iterative saturation mutagenesis to CYP153A from Marinobacter aquaeolei, a mutant with changes at the redox partner interaction interface (S120, P165) and in the substrate-binding pocket (S453) showed a 2.7-fold increase in in-vitro activity for the ω-hydroxylation of oleic acid, largely due to enhanced electron transfer. nih.govresearchgate.net In another study, the CYP153A33 P136A mutant displayed significantly higher ω-hydroxylation activity on dodecanol and a lower ratio of overoxidation to dodecanoic acid compared to the wild-type. frontiersin.org These findings underscore that modifications both within the active site and at protein-protein interfaces are powerful tools for improving biocatalyst function for the specific production of ω-hydroxy fatty acids.
The table below summarizes key research findings in the engineering of P450 enzymes for fatty acid hydroxylation.
| Enzyme | Original Host | Mutation(s) | Substrate | Key Improvement(s) |
| CYP153AM. aq. | Marinobacter aquaeolei | G307A | Medium-chain fatty acids | Increased catalytic efficiency. nih.govsemanticscholar.org |
| CYP153AM. aq.-CPRBM3 | Marinobacter aquaeolei / Bacillus megaterium | Fusion Protein | Dodecanoic Acid (C12) | 3x higher efficiency; >95% ω-regioselectivity. nih.gov |
| P450 BM-3 (CYP102A1) | Bacillus megaterium | V78A, F87A, I263G | Lauric Acid (C12) | Shifted regioselectivity towards γ- and δ-positions. nih.gov |
| CYP153A | Marinobacter aquaeolei | S120, P165, S453 | Oleic Acid | 2.7-fold increase in in-vitro activity due to enhanced electron transfer. nih.govresearchgate.net |
| CYP153A33 | N/A | P136A | 1-Dodecanol | Higher ω-hydroxylation activity and reduced overoxidation to acid. frontiersin.org |
| CYP153A7 | N/A | D258E | Octanoic Acid | 3.8-fold improvement in catalytic efficiency for terminal hydroxylation. mdpi.com |
Advanced Analytical Methodologies for the Characterization and Quantification of 12 Hydroxytridecanoic Acid
Chromatographic Separation Techniques
Chromatography is fundamental to the analysis of 12-hydroxytridecanoic acid, enabling its separation from complex mixtures prior to detection and quantification. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the analytical objective, whether it be qualitative profiling or precise quantification.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including hydroxy fatty acids. unit.nomdpi.com However, the low volatility and polar nature of this compound, due to its carboxylic acid and hydroxyl functional groups, make direct GC analysis challenging. Consequently, a critical prerequisite for GC-MS analysis is a derivatization step to increase the analyte's volatility and thermal stability. acs.org
Common derivatization strategies involve a two-step process:
Esterification: The carboxylic acid group is converted into a less polar ester, typically a methyl ester (FAME), by reacting with reagents like boron trifluoride in methanol (B129727) (BF₃-MeOH) or by acid-catalyzed esterification.
Silylation: The hydroxyl group is converted into a trimethylsilyl (B98337) (TMS) ether using silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This further reduces polarity and prevents thermal degradation in the GC inlet and column.
Alternatively, the hydroxyl group can be converted to a pentafluorobenzoyl (PFBO) ester, which is particularly useful for analysis by GC with electron-capture negative ion mass spectrometry (ECNI-MS), a highly sensitive technique for detecting electronegative compounds. acs.org
Once derivatized, the sample is introduced into the GC-MS system. The separation is typically achieved on a non-polar or medium-polarity capillary column (e.g., HP-5MS). The mass spectrometer, operating in electron ionization (EI) mode, fragments the derivatized molecule, producing a characteristic mass spectrum that serves as a fingerprint for identification. Quantification is often performed using selected ion monitoring (SIM) for enhanced sensitivity or by using a stable isotope-labeled internal standard. acs.org
| Parameter | Typical Setting | Purpose |
|---|---|---|
| GC System | Agilent 5890 series II or similar | Separates the derivatized compounds. |
| Column | HP-5MS capillary column (or equivalent) | Stationary phase for chromatographic separation. |
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace analysis. |
| Carrier Gas | Helium | Mobile phase for carrying the analyte through the column. |
| Oven Program | Temperature gradient (e.g., 100°C to 300°C) | Separates compounds based on their boiling points. |
| MS Detector | Quadrupole or Ion Trap | Detects and fragments the analyte for identification. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
Liquid chromatography-high resolution mass spectrometry (LC-HRMS) has emerged as a powerful alternative for the analysis of hydroxy fatty acids, offering the significant advantage of direct analysis without the need for derivatization. semanticscholar.orgnih.gov This approach is particularly suited for thermally labile compounds and provides high sensitivity and selectivity. nih.gov
In a typical LC-HRMS method, this compound is separated from the sample matrix using reversed-phase liquid chromatography. The separation is achieved on a C18 column with a mobile phase gradient consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonia (B1221849) to improve peak shape and ionization efficiency. figshare.comnih.gov
Following chromatographic separation, the analyte is introduced into the high-resolution mass spectrometer, commonly an Orbitrap or time-of-flight (TOF) instrument, using an electrospray ionization (ESI) source, typically in negative ion mode. semanticscholar.org The ESI process generates deprotonated molecules [M-H]⁻. The HRMS provides a highly accurate mass measurement of the precursor ion, which can be used to determine its elemental composition, thus confirming its identity. Further structural confirmation is achieved through tandem mass spectrometry (MS/MS), where the precursor ion is fragmented to produce a characteristic fragmentation pattern. semanticscholar.org This technique allows for the simultaneous determination of multiple hydroxy fatty acids in a single run. semanticscholar.org
| Parameter | Typical Setting | Purpose |
|---|---|---|
| LC System | UPLC or HPLC system | Separates the analyte from the sample matrix. |
| Column | Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18) | Stationary phase for chromatographic separation. |
| Mobile Phase | Gradient of water and acetonitrile/methanol with 0.1% formic acid | Elutes the analyte from the column. |
| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of the mobile phase. |
| Ionization Source | Electrospray Ionization (ESI), negative mode | Generates ions for mass analysis. |
| MS Analyzer | Orbitrap or Time-of-Flight (TOF) | Provides high-resolution, accurate mass measurements. |
| Data Acquisition | Full scan and data-dependent MS/MS | Collects data for both precursor and fragment ions. |
For the analysis of this compound within highly complex biological or environmental samples, comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced separation power and peak capacity compared to conventional one-dimensional GC. dlr.denih.govnih.gov This technique employs two columns with different stationary phase selectivities connected in series via a modulator. nih.gov
The modulator traps small, sequential fractions of the effluent from the first-dimension column and then re-injects them as sharp pulses onto the second-dimension column, which is typically shorter and provides a rapid separation. nih.gov This results in a structured two-dimensional chromatogram where chemically similar compounds are grouped together, facilitating identification. dlr.de When coupled with a time-of-flight mass spectrometer (TOFMS), GC × GC-TOFMS provides high-resolution separations with a mass spectrum at every point, making it an exceptionally powerful tool for untargeted profiling and discovery of trace components in complex matrices. nih.gov While specific applications for this compound are not widely documented, the methodology is well-suited for its analysis in challenging samples after appropriate derivatization, as described for conventional GC-MS. nih.govnih.gov
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structure determination. rsc.org A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is used to confirm the structure of this compound.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For this compound, the spectrum would show a characteristic multiplet for the proton on the carbon bearing the hydroxyl group (C12) at approximately 3.6 ppm. The protons alpha to the carboxyl group (C2) would appear as a triplet around 2.3 ppm. The long chain of methylene (B1212753) groups would produce a large, complex signal in the 1.2-1.6 ppm region, and the terminal methyl group (C13) would appear as a doublet around 1.2 ppm, coupled to the C12 proton. aocs.org
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon (C1) would resonate downfield around 179-180 ppm. The carbon attached to the hydroxyl group (C12) would be observed around 68 ppm. The remaining methylene carbons of the aliphatic chain would appear in the 24-35 ppm range, and the terminal methyl carbon (C13) would be found upfield around 23 ppm.
2D NMR: Experiments such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded protons and carbons. Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) C-H correlations, helping to piece the structure together. Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to establish proton-proton coupling networks, confirming the connectivity of the aliphatic chain. rsc.org
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (-COOH) | ~12 (broad singlet) | ~179-180 |
| C2 (-CH₂) | ~2.3 (triplet) | ~34 |
| C3-C11 (-CH₂)n | ~1.2-1.6 (multiplet) | ~24-30 |
| C12 (-CHOH) | ~3.6 (multiplet) | ~68 |
| C13 (-CH₃) | ~1.2 (doublet) | ~23 |
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. mdpi.comvliz.be The FTIR spectrum of this compound would display characteristic absorption bands confirming its structure.
Key expected absorption bands include:
A very broad band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group.
A sharp, strong band around 1700-1725 cm⁻¹ due to the C=O stretching vibration of the carboxylic acid.
A broad band around 3200-3500 cm⁻¹ for the O-H stretching of the secondary alcohol group.
Strong bands in the 2850-2960 cm⁻¹ region corresponding to the C-H stretching vibrations of the methylene and methyl groups in the aliphatic chain.
A band in the 1050-1150 cm⁻¹ range attributed to the C-O stretching of the secondary alcohol. nist.gov
These characteristic bands provide confirmatory evidence for the presence of the carboxylic acid, hydroxyl, and long alkyl chain functionalities within the molecule. nist.govnih.gov
Derivatization Strategies for Enhanced Analytical Performance
The analysis of this compound, particularly at trace levels, often necessitates derivatization prior to chromatographic analysis. This chemical modification is crucial for enhancing the analytical performance of both gas chromatography (GC) and liquid chromatography (LC) methods. Derivatization serves to increase the volatility and thermal stability of the analyte for GC analysis, and to improve its ionization efficiency and/or introduce a chromophore or fluorophore for enhanced detection in LC, especially when coupled with mass spectrometry (MS) or fluorescence detectors. nih.govrsc.org
For GC-based analyses, the polar carboxyl and hydroxyl functional groups of this compound can lead to poor peak shape and adsorption issues within the chromatographic system. sigmaaldrich.comrestek.com Derivatization mitigates these effects by converting these polar groups into less polar, more volatile derivatives. sigmaaldrich.comcolostate.edu Common strategies include esterification of the carboxylic acid group and silylation of the hydroxyl group. restek.comrsc.org
In the context of LC-MS, while derivatization is not always mandatory, it can significantly improve sensitivity. nih.gov The inherent ionization efficiency of fatty acids can be low, and derivatization of the carboxyl group can facilitate charge reversal, allowing for more sensitive detection in the positive ion mode. nih.gov Furthermore, for fluorescence-based detection in HPLC, derivatization is essential as fatty acids lack a native fluorophore. tandfonline.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization
Two primary derivatization approaches are employed for the analysis of hydroxy fatty acids like this compound by GC-MS: esterification and silylation. Often, a two-step process involving both techniques is utilized to derivatize both the carboxyl and hydroxyl groups, respectively.
Esterification converts the carboxylic acid moiety into a less polar and more volatile ester, typically a methyl ester (Fatty Acid Methyl Ester or FAME). rsc.org This is a foundational step in the GC analysis of most fatty acids. colostate.edu
Common esterification reagents and their typical reaction conditions are summarized in the table below.
| Derivatization Reagent | Catalyst/Co-reagent | Typical Reaction Conditions | Comments |
| Boron trifluoride in Methanol (BF3-Methanol) | Methanol | Refluxing for a short period (e.g., 2 minutes). rsc.org | A powerful acidic catalyst that facilitates rapid esterification. rsc.org |
| Boron trichloride (B1173362) in Methanol (BCl3-Methanol) | Methanol | Heating at 60°C for 5-10 minutes. sigmaaldrich.com | Another effective Lewis acid catalyst for FAME preparation. sigmaaldrich.com |
| Methanolic HCl | Methanol | Refluxing for approximately 2 hours or holding at 50°C overnight. colostate.eduaocs.org | A widely used and effective method for both esterification and transesterification. aocs.org |
| Trimethylsulfonium Hydroxide (TMSH) | None | On-line or off-line reaction at elevated temperatures. nih.govmdpi.com | Can be used for rapid and automated derivatization, but may lead to the formation of O-methyl ether derivatives from hydroxyl groups. nih.gov |
This table is generated based on data from multiple sources. sigmaaldrich.comcolostate.edursc.orgaocs.orgnih.govmdpi.com
Following esterification, the hydroxyl group of the resulting methyl 12-hydroxytridecanoate is typically converted to a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (tBDMS) ether. This step further increases volatility and thermal stability. rsc.orgresearchgate.net Silylating agents are highly reactive and moisture-sensitive. restek.com
Key silylating reagents and their characteristics are presented below.
| Derivatization Reagent | Abbreviation | Typical Reaction Conditions | Comments |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Often used with a catalyst like 1% Trimethylchlorosilane (TMCS) at elevated temperatures (e.g., 75°C for 30-45 minutes). restek.comrsc.orgsigmaaldrich.com | A very common and effective silylating agent that can also derivatize carboxyl groups. restek.com |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Similar to BSTFA, often with a catalyst at elevated temperatures. restek.commdpi.com | Another widely used reagent for preparing TMS derivatives. restek.com |
| tert-Butyldimethylsilyl Chloride | tBDMS-Cl | Reaction with the methyl ester of the hydroxy fatty acid. | Produces stable tBDMS ethers that yield characteristic fragment ions in mass spectrometry, which can be useful for structure elucidation. nih.gov |
This table is compiled from information found in multiple sources. restek.comrsc.orgsigmaaldrich.commdpi.comnih.gov
The combination of esterification followed by silylation yields a derivative such as methyl 12-(trimethylsilyloxy)tridecanoate, which is amenable to GC-MS analysis, providing sharp chromatographic peaks and characteristic mass spectra for identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization
For LC-MS analysis, derivatization aims to enhance the ionization efficiency of this compound, which can be suboptimal in its native form. nih.gov This often involves tagging the carboxylic acid group with a moiety that readily accepts a proton, facilitating analysis in positive ion mode. nih.gov
An example of a derivatization strategy for enhancing LC-MS sensitivity is the use of coupling reagents to attach a charged or easily ionizable tag. For instance, the use of N-(4-aminomethylphenyl)pyridinium (AMPP) has been shown to improve the detection of fatty acids. Another approach involves using reagents like 2-dimethylaminoethylamine to introduce a tertiary amine group, which is readily protonated.
A study on the derivatization of fatty acids for LC-MS analysis compared different coupling reagents for attaching a derivatization agent. nih.gov The results indicated that the choice of coupling reagent significantly impacts the derivatization efficiency. nih.gov
| Coupling Reagent | Additive Reagent | Relative Derivatization Efficiency |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxy-7-azabenzotriazole (HOAt) | High |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Not specified | Moderate |
| N,N'-Diisopropylcarbodiimide (DIC) | Not specified | Low |
This table is based on research findings from a study on fatty acid derivatization. nih.gov
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Derivatization
When highly sensitive quantification is required and an LC-MS system is not available, HPLC with fluorescence detection can be an alternative. Since this compound does not have a native fluorophore, derivatization with a fluorescent labeling agent is necessary. tandfonline.com This involves reacting the carboxylic acid group with a reagent that imparts strong fluorescence to the molecule.
Several fluorescent labeling agents are available for the derivatization of carboxylic acids. The choice of reagent can influence the reaction conditions, stability of the derivative, and the excitation and emission wavelengths for detection.
| Fluorescent Labeling Reagent | Abbreviation | Typical Reaction Conditions | Excitation (λex) / Emission (λem) Wavelengths |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | 60°C for 10 minutes in the presence of a buffer (pH 9.3). tandfonline.comresearchgate.nettandfonline.com | 265 nm / 315 nm tandfonline.com |
| 4-(N,N-dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole | DBD-CO-Cl | Not specified | Not specified |
| 2-(11H-Benzo[a]carbazol-11-yl)ethyl Chloroformate | BCE-Cl | Not specified | Not specified |
| A novel fluorescent labeling reagent | Not specified | 90°C for 30 minutes in the presence of a K2CO3 catalyst. nih.gov | 245 nm / 410 nm nih.gov |
This table summarizes data from various studies on the fluorescent derivatization of fatty acids. tandfonline.comresearchgate.nettandfonline.comnih.gov
The derivatization conditions, such as temperature, reaction time, and pH, are critical for achieving optimal derivatization yield and must be carefully optimized for the specific analyte and analytical method. tandfonline.com
Role of 12 Hydroxytridecanoic Acid in Lipidomics and Metabolic Studies
Integration of 12-Hydroxytridecanoic Acid into Lipidomics Research Frameworks
The field of lipidomics aims to comprehensively identify and quantify the vast array of lipids in a biological system to understand their role in health and disease. nih.govnih.gov The integration of less common fatty acids like this compound into these frameworks is crucial for a complete understanding of the lipidome. The analysis of hydroxy fatty acids (HFAs) presents unique challenges due to their structural diversity and often low abundance. rsc.orgrsc.org
Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are instrumental in the identification and quantification of specific lipid molecules, including HFAs. nih.govresearchgate.net These high-throughput methods allow for the detailed profiling of complex lipid mixtures, paving the way for the discovery of novel biomarkers and the elucidation of metabolic pathways. nih.govnih.gov While comprehensive databases like LIPID MAPS provide a crucial framework for lipid classification, the inclusion and characterization of more obscure lipids like this compound are ongoing processes. mdpi.com
The study of HFA profiles can provide valuable insights into metabolic status, oxidative stress, and disease development. rsc.orgrsc.org Although direct research on this compound as a biomarker is limited, the established importance of other HFAs in these areas suggests a similar potential for this C13 molecule.
Table 1: Analytical Platforms for Hydroxy Fatty Acid Analysis
| Analytical Platform | Principle | Application in HFA Analysis | Key Advantages |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. nih.gov | Analysis of HFA methyl esters after derivatization. rsc.org | High resolution and established libraries for identification. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation of non-volatile compounds followed by tandem mass spectrometry. researchgate.net | Direct analysis of HFAs in complex biological samples. nih.gov | High sensitivity and specificity for a wide range of lipids. |
| Shotgun Lipidomics | Direct infusion of total lipid extracts into a mass spectrometer. nih.gov | High-throughput profiling of major lipid classes. | Rapid and comprehensive analysis of the lipidome. |
Investigation of this compound Metabolism in Model Organisms
Understanding the metabolic fate of this compound is essential to deciphering its biological function. While specific pathways for this C13 acid are not well-defined, the metabolism of other fatty acids in model organisms like Escherichia coli, Bacillus subtilis, and Saccharomyces cerevisiae provides a foundational understanding.
In bacteria such as Bacillus subtilis, the synthesis of fatty acids is a tightly regulated process, with a notable abundance of branched-chain fatty acids. nih.govfrontiersin.org The degradation of fatty acids primarily occurs through the β-oxidation pathway. researchgate.net It is plausible that this compound, if taken up by these bacteria, would be processed through a modified β-oxidation pathway.
Saccharomyces cerevisiae, a widely used eukaryotic model, also utilizes β-oxidation for fatty acid degradation, primarily within peroxisomes. oup.com This yeast can be engineered to produce various fatty acids and their derivatives, including long-chain ω-hydroxy fatty acids, by introducing specific enzymes like cytochrome P450 monooxygenases. nih.govacs.orgfrontiersin.org This suggests that if the necessary enzymes were present, S. cerevisiae could potentially metabolize or even synthesize this compound.
Table 2: Key Aspects of Fatty Acid Metabolism in Model Organisms
| Model Organism | Key Metabolic Pathways | Relevance to this compound Metabolism |
|---|---|---|
| Escherichia coli | Type II Fatty Acid Synthesis (FASII), β-oxidation | Potential for degradation via β-oxidation. |
| Bacillus subtilis | Predominance of branched-chain fatty acid synthesis, β-oxidation. nih.govfrontiersin.org | Metabolism likely involves pathways for odd-chain or branched-chain fatty acids. |
| Saccharomyces cerevisiae | Fatty acid synthesis, peroxisomal β-oxidation, engineered production of HFAs. oup.comnih.gov | Potential for both degradation and engineered biosynthesis. |
Functional Studies in Microbial Metabolism and Pathogenesis
While direct studies on the role of this compound in microbial metabolism and pathogenesis are scarce, research on other hydroxy fatty acids provides compelling indications of its potential functions. Fatty acids are increasingly recognized as important signaling molecules in bacteria, regulating processes like virulence and biofilm formation through a mechanism known as quorum sensing. asm.orgicm.edu.plprinceton.edunih.govnih.gov
For instance, Pseudomonas aeruginosa, an opportunistic human pathogen, produces a variety of hydroxy fatty acids. nih.gov The synthesis of these molecules is linked to the bacterium's central metabolism and can be influenced by environmental conditions. microbiologyresearch.org In some Gram-negative bacteria, specific hydroxy fatty acids are components of lipid A, the bioactive component of lipopolysaccharide, which can modulate the host immune response. asm.org
Furthermore, several hydroxy fatty acids have demonstrated significant antifungal activity. nih.govscholaris.cacdnsciencepub.comnih.gov They are thought to exert their effects by disrupting the fungal cell membrane. nih.gov The specific position of the hydroxyl group on the fatty acid chain can influence its antifungal potency. scholaris.canih.gov This suggests that this compound could possess antimicrobial properties and play a role in the competitive interactions within microbial communities. The investigation into such roles could reveal novel strategies for combating pathogenic microbes.
Table 3: Known Functions of Hydroxy Fatty Acids in Microbes
| Hydroxy Fatty Acid Class | Producing/Affected Organism(s) | Observed Function(s) | Potential Implication for this compound |
|---|---|---|---|
| 3-Hydroxy fatty acids | Lactobacillus plantarum nih.gov | Antifungal activity against various molds and yeasts. nih.gov | Potential antifungal or antimicrobial properties. |
| (E)-10-hydroxy-8-octadecenoic acid | Pseudomonas aeruginosa nih.gov | Production linked to fatty acid metabolism. nih.gov | Could be a metabolic byproduct or signaling molecule in bacteria. |
| 2-Hydroxy fatty acids | Various Gram-negative bacteria asm.org | Component of lipid A, modulating host immune response. asm.org | Potential role in host-pathogen interactions if incorporated into bacterial membranes. |
| Mid-chain hydroxy fatty acids | General | Antifungal activity, particularly against filamentous fungi. scholaris.canih.gov | Could function as a defense molecule in microbial ecosystems. |
Q & A
Basic Research Questions
Q. What established methods are recommended for synthesizing 12-hydroxydodecanoic acid in laboratory settings?
- Methodology : The compound is typically synthesized via hydroxylation of dodecanoic acid derivatives. A common approach involves:
Esterification : Protect the carboxylic acid group using methanol/H⁺ catalysis to form methyl dodecanoate .
Hydroxylation : Introduce the hydroxyl group at the C12 position via enzymatic oxidation (e.g., using Pseudomonas spp. lipases) or chemical catalysts (e.g., SeO₂ in acetic acid) .
Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
- Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and confirm purity (>97%) via HPLC .
Q. Which spectroscopic techniques are most effective for characterizing 12-hydroxydodecanoic acid?
- Recommended Techniques :
- NMR :
- ¹H NMR: Look for the hydroxyl proton (δ 1.5–2.0 ppm, broad singlet) and terminal -CH₂OH (δ 3.6–3.8 ppm) .
- ¹³C NMR: Carboxylic acid carbon at δ ~180 ppm and hydroxyl-bearing carbon at δ ~70 ppm .
- FT-IR : Confirm hydroxyl (-OH stretch at 3200–3500 cm⁻¹) and carboxylic acid (C=O stretch at 1700–1725 cm⁻¹) functional groups .
- Mass Spectrometry : ESI-MS in negative mode typically shows [M-H]⁻ peak at m/z 215.3 .
Q. What storage conditions ensure the long-term stability of 12-hydroxydodecanoic acid?
- Protocol :
- Store in airtight, light-resistant containers at 2–8°C with desiccants (e.g., silica gel) to prevent hydrolysis .
- Avoid proximity to strong acids/bases or oxidizing agents (e.g., HNO₃, KMnO₄), which may degrade the compound .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield in multi-step protocols?
- Strategies :
- Design of Experiments (DOE) : Vary catalyst concentration (e.g., 0.5–2.0% SeO₂), temperature (60–100°C), and reaction time (4–24 hrs) to identify optimal parameters .
- Intermediate Purification : Use centrifugal partition chromatography (CPC) to separate hydroxylated intermediates with >90% recovery .
- Yield Improvement : Replace traditional solvents with ionic liquids (e.g., [BMIM][BF₄]) to enhance solubility and reduce side reactions .
Q. How should researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility)?
- Analytical Workflow :
Standardization : Replicate experiments under controlled humidity (≤30% RH) and standardized equipment (e.g., Mettler Toledo DSC for melting point analysis) .
Solubility Testing : Use shake-flask method in buffered solutions (pH 4–8) at 25°C to account for ionization effects .
Data Reconciliation : Compare results with NIST-certified reference data (melting point: 83.5°C ± 0.5) .
Q. What experimental approaches reconcile conflicting self-assembly data from TEM and DLS studies?
- Integrated Methodology :
Sample Preparation : Ensure uniform solvent evaporation rates for TEM (use plunge-freezing in liquid ethane) and filter samples (0.22 µm) before DLS .
Concentration Gradients : Test 0.1–5 mM solutions in THF/water mixtures to identify critical micelle concentrations (CMC) .
Data Correlation : Apply the Kratky-Porod model to compare TEM-derived micelle lengths with DLS hydrodynamic radii, accounting for solvent viscosity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
